Curcumenol

Descripción general

Descripción

Curcumenol es un compuesto sesquiterpenoide bioactivo que se encuentra en el aceite esencial de los rizomas de Curcuma wenyujin, un miembro de la familia Zingiberaceae. Este compuesto se ha utilizado tradicionalmente en la medicina china por sus diversas propiedades terapéuticas, que incluyen efectos antiinflamatorios, anticancerígenos y hepatoprotectores .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Curcumenol puede extraerse de los rizomas de Curcuma wenyujin utilizando varios métodos, que incluyen:

Extracción con Líquido a Presión: Este método utiliza disolventes líquidos a presión a temperaturas elevadas para extraer this compound de manera eficiente.

Destilación por Vapor: Un método tradicional en el que se hace pasar vapor a través del material vegetal para vaporizar los aceites esenciales, que luego se condensan y recogen.

Ultrasonido en Metanol o Etanol: Este método utiliza ondas ultrasónicas para mejorar el proceso de extracción rompiendo las paredes celulares y liberando el compuesto en el disolvente.

Métodos de Producción Industrial: La producción industrial de this compound generalmente implica la extracción a gran escala utilizando métodos como la destilación por vapor o la extracción con líquido a presión, seguida de procesos de purificación como la cromatografía en columna para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

Curcumenol experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: La reducción de this compound se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la formación de sesquiterpenoides reducidos.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.

Reducción: Gas hidrógeno, catalizador de paladio, temperaturas suaves.

Sustitución: Nucleófilos como grupos hidroxilo o metoxi, disolventes apropiados.

Principales Productos Formados:

Oxidación: Cetonas, ácidos carboxílicos.

Reducción: Sesquiterpenoides reducidos.

Sustitución: Derivados hidroxilados o metoxilados.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Curcumenol has been extensively studied for its anti-inflammatory effects. Research indicates that it mitigates inflammation through the inhibition of the TNFα/NF-κB signaling pathway, which is crucial in inflammatory responses. A study using a lumbar instability mouse model demonstrated that this compound administration reduced inflammation and prevented intervertebral disc degeneration by decreasing the expression of matrix metalloproteinases (MMPs) associated with inflammation .

Case Study: Intervertebral Disc Degeneration

- Model : Lumbar instability mouse model

- Outcome : Reduced height loss and osteophyte formation in discs

- Mechanism : Inhibition of TNFα/NF-κB pathway .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its therapeutic potential in various diseases. It has been shown to scavenge free radicals and enhance cellular antioxidant defenses, making it a candidate for treating oxidative stress-related conditions such as neurodegenerative diseases .

Research Insights

- This compound enhances the activity of antioxidant enzymes.

- It protects neuronal cells from oxidative damage, indicating potential applications in Alzheimer's disease and other neurodegenerative disorders .

Anti-cancer Effects

Emerging studies suggest that this compound possesses anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research has highlighted its efficacy against various cancer types, including breast and colon cancers .

Case Study: Cancer Cell Lines

- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29)

- Findings : this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. It may inhibit neuroinflammation and promote neuronal survival, suggesting a role in cognitive health maintenance .

Mechanism of Action

- Reduces levels of pro-inflammatory cytokines.

- Enhances synaptic plasticity and memory functions in animal models .

Anti-diabetic Properties

Recent studies have revealed this compound's potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its effects on lipid metabolism also suggest a role in combating hyperlipidemia associated with diabetes .

Clinical Implications

- This compound may aid in managing Type II diabetes through metabolic regulation.

- Animal studies indicate significant reductions in fasting blood glucose and triglyceride levels following treatment with this compound .

Osteoporosis Management

This compound is being explored for its potential to ameliorate osteoporosis. Research indicates that it promotes bone health by enhancing osteoblast activity and inhibiting osteoclast formation, which could be beneficial for post-menopausal women and individuals with osteoporosis .

Summary Table of this compound Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of TNFα/NF-κB pathway | Reduced inflammation in animal models |

| Antioxidant | Scavenging free radicals | Enhanced cellular defenses |

| Anti-cancer | Induction of apoptosis | Inhibited proliferation in cancer cells |

| Neuroprotective | Reduction of neuroinflammation | Improved cognitive functions |

| Anti-diabetic | Improved insulin sensitivity | Significant reduction in blood glucose |

| Osteoporosis | Promotion of osteoblast activity | Enhanced bone density |

Mecanismo De Acción

Curcumenol ejerce sus efectos a través de múltiples dianas y vías moleculares:

Anticancerígeno: Inhibe la proliferación de células cancerosas induciendo la apoptosis y el arresto del ciclo celular.

Antiinflamatorio: Reduce la inflamación inhibiendo la producción de citoquinas proinflamatorias y enzimas como la ciclooxigenasa-2 (COX-2).

Hepatoprotector: Protege las células hepáticas del daño al mejorar las defensas antioxidantes y reducir el estrés oxidativo.

Comparación Con Compuestos Similares

Curcumenol se compara con otros sesquiterpenoides como curcumol, curdiona y germacrone:

Curcumol: Propiedades anticancerígenas y hepatoprotectoras similares, pero difiere en su estructura química y dianas moleculares específicas.

Curdiona: Conocido por sus actividades antiinflamatorias y anticancerígenas, pero tiene un mecanismo de acción diferente.

Germacrone: Exhibe efectos antiinflamatorios y antitumorales, pero su biodisponibilidad y farmacocinética difieren de this compound

This compound destaca por su combinación única de bioactividades y su potencial para aplicaciones terapéuticas en diversas enfermedades.

Actividad Biológica

Curcumenol, a sesquiterpene compound primarily derived from various species of the Curcuma genus, particularly Curcuma wenyujin and Curcuma aeruginosa, has garnered significant attention for its diverse biological activities. This article synthesizes current research findings regarding the pharmacological properties of this compound, focusing on its anti-inflammatory, antibacterial, antioxidant, anti-cancer, and anti-diabetic effects.

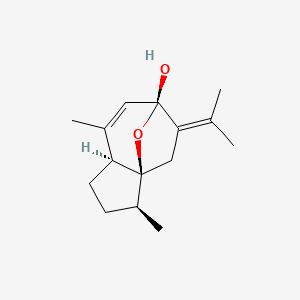

Chemical Structure and Properties

This compound is classified as a guaiane-type sesquiterpene. Its structure contributes to its biological activity, which includes interactions with various cellular pathways. The compound has been isolated using advanced chromatographic techniques, including vacuum liquid chromatography and preparative thin-layer chromatography (TLC) .

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound mitigated inflammation in chondrocytes by inhibiting the NF-κB and MAPK signaling pathways. This was evidenced by reduced expression levels of matrix metalloproteinase 3 (MMP3) in both in vitro (ATDC5 chondrocytes) and in vivo (DMM-induced osteoarthritis mouse model) settings .

| Study | Model | Findings |

|---|---|---|

| In vitro & In vivo | Inhibition of NF-κB and MAPK pathways; reduced MMP3 expression; amelioration of OA symptoms. |

2. Antibacterial Activity

Research indicates that this compound possesses antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Salmonella typhi. In a study involving methanol extracts from Curcuma aeruginosa, this compound demonstrated moderate antibacterial activity with inhibition zones of 8 mm against S. typhi and 4 mm against E. coli at a concentration of 50 ppm .

| Bacteria | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| Salmonella typhi | 8 | 50 |

| Escherichia coli | 4 | 50 |

3. Antioxidant Activity

This compound's antioxidant properties have been highlighted in various studies, which suggest that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with chronic diseases.

4. Anti-Cancer Properties

Recent studies have shown that this compound induces ferroptosis in lung cancer cells through the lncRNA H19/miR-19b-3p/FTH1 axis, leading to cell death and suppression of proliferation . This mechanism positions this compound as a potential candidate for cancer therapy.

5. Anti-Diabetic Effects

Preliminary investigations into the anti-diabetic effects of this compound suggest its potential to improve insulin sensitivity and reduce blood glucose levels. However, more extensive clinical studies are required to establish these effects definitively.

Case Studies

- Osteoarthritis Management : A study involving a DMM-induced osteoarthritis mouse model demonstrated that this compound significantly reduced inflammation and cartilage degradation, suggesting its potential use in managing osteoarthritis .

- Antibacterial Efficacy : In a clinical context, this compound's antibacterial properties were evaluated against common pathogens, showing promising results that could support its use in treating infections caused by resistant bacterial strains .

Propiedades

IUPAC Name |

2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFMXVMWEWLJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Curcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19431-84-6 | |

| Record name | Curcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118.5 - 119.5 °C | |

| Record name | Curcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.